Structural Differentiation: N-Benzylpyrrolidine vs N-Unsubstituted Pyrrolidine Attachment at Indazole N-1
The target compound (CAS 651336-17-3) carries a 1-benzylpyrrolidin-3-yl group at the indazole N-1 position, whereas its closest listed analog, 3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indazole (CAS 651336-11-7), bears an unsubstituted pyrrolidine. This structural difference adds a benzyl moiety (ΔMW = +90.1 Da) and eliminates a hydrogen bond donor, altering both lipophilicity and basicity of the pyrrolidine nitrogen. In the patent disclosure, both compounds are explicitly named as distinct species within the same genus claim, indicating that their physicochemical and pharmacological profiles are sufficiently divergent to warrant separate patent listings [1]. No head-to-head binding data is available from the patent document; however, the explicit structural distinction within a Markush claim is a regulatory proxy for non-interchangeability.
| Evidence Dimension | N-1 substituent structure and molecular weight |
|---|---|
| Target Compound Data | 1-(1-benzylpyrrolidin-3-yl); MW = 417.5 g/mol |
| Comparator Or Baseline | 1-(pyrrolidin-3-yl); MW = 327.4 g/mol (estimated for CAS 651336-11-7 free base) |
| Quantified Difference | ΔMW = +90.1 Da; added benzyl group provides hydrophobic bulk and potential π-stacking capability |
| Conditions | Structural comparison from patent compound listings |
Why This Matters
The presence of the benzyl group profoundly influences membrane permeability, off-target binding, and metabolic stability; substituting the des-benzyl analog would invalidate any SAR conclusions drawn from experiments using CAS 651336-17-3.
- [1] Bernotas, R. C.; Lenicek, S. E.; Wyeth. 1-Heterocyclylalkyl-3-sulfonyl-indole or -indazole derivatives as 5-hydroxytryptamine-6 ligands. U.S. Patent Appl. US20040024023 A1, February 5, 2004. View Source
